molecular formula C10H7BrN2O B8703063 2-(3-Bromobenzoyl)-1H-imidazole CAS No. 554440-05-0

2-(3-Bromobenzoyl)-1H-imidazole

Cat. No. B8703063
Key on ui cas rn: 554440-05-0
M. Wt: 251.08 g/mol
InChI Key: PABCZDAEVWYYJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07456186B2

Procedure details

A solution of imidazole (2.66 g, 39.1 mmol) and triethylamine (Et3N) 8.03 g, 79.4 mmol) in pyridine at 0° C. is treated with 3-bromobenzoyl chloride (17.5 g, 79.9 mmol), stirred for 5 min, allowed to warm to room temperature for 45 min, treated with an aqueous sodium hydroxide solution (7.5 N, 20 mL, 150 mmol), heated at reflux temperature for 2 h, cooled to room temperature, diluted with water, further cooled with an ice bath for 1 h and filtered. The filtercake is washed with water and dried under vacuum at 50° C. overnight to afford the title compound as a light tan solid, 4.89 g (50% yield), identified by NMR and mass spectral analyses. 1H NMR (500 MHz, CDCl3) δ 10.58 (br s, 1H), 8.73 (t, J=1.8 Hz, 1H), 8.61 (dt, J=7.8, 1.2 Hz, 1H), 7.75-7.72 (m, 1H), 7.42-7.38 (m, 2H), 7.32 (s, 1H); ESI MS m/z 250 [C10H7BrN2O+H]+.
Quantity
2.66 g
Type
reactant
Reaction Step One
Quantity
8.03 g
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
50%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.C(N(CC)CC)C.[Br:13][C:14]1[CH:15]=[C:16]([CH:20]=[CH:21][CH:22]=1)[C:17](Cl)=[O:18].[OH-].[Na+]>N1C=CC=CC=1.O>[Br:13][C:14]1[CH:15]=[C:16]([CH:20]=[CH:21][CH:22]=1)[C:17]([C:2]1[NH:1][CH:5]=[CH:4][N:3]=1)=[O:18] |f:3.4|

Inputs

Step One
Name
Quantity
2.66 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
8.03 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
17.5 g
Type
reactant
Smiles
BrC=1C=C(C(=O)Cl)C=CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
further cooled with an ice bath for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtercake is washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 50° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC=1C=C(C(=O)C=2NC=CN2)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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